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molecular formula C9H9ClO3 B1601788 3-Chloro-2,4-dimethoxybenzaldehyde CAS No. 72482-14-5

3-Chloro-2,4-dimethoxybenzaldehyde

Cat. No. B1601788
M. Wt: 200.62 g/mol
InChI Key: XBWCSKPPTSIOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04728662

Procedure details

3-chloro-2,4-dimethoxybenzaldehyde (2.75 g) is refluxed for 30 minutes in 20 ml of dichloroethane containing 1.8 g of AlCl3. The reaction mixture is then poured into H2O and extracted with CH2Cl2. Evaporation and recrystallization from isopropanol gives 3-chloro-2-hydroxy-4-methoxybenzaldehyde, mp 125° C.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12]C)=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[Al+3].[Cl-].[Cl-].[Cl-].O>ClC(Cl)C>[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C=CC1OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Evaporation and recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=O)C=CC1OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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